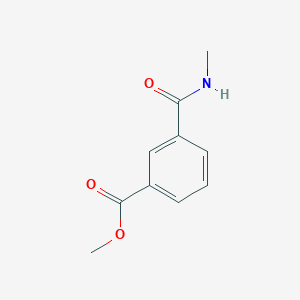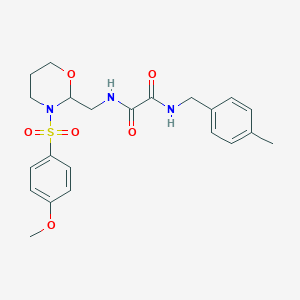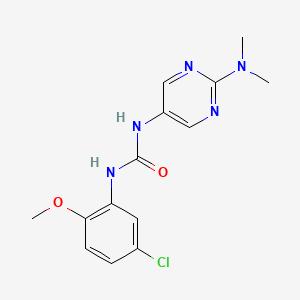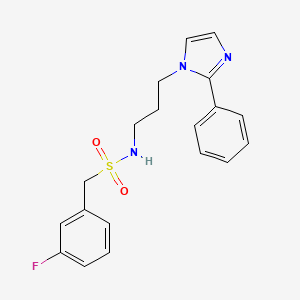
Methyl 3-(methylcarbamoyl)benzoate
Overview
Description
Methyl 3-(methylcarbamoyl)benzoate is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid and is characterized by the presence of a methylcarbamoyl group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Mode of Action
It is known that the compound has a carbamate group, which is often involved in the inhibition of enzymes such as acetylcholinesterase . This is purely speculative and further studies are required to confirm the exact mode of action.
Result of Action
The molecular and cellular effects of Methyl 3-(methylcarbamoyl)benzoate’s action are currently unknown due to the lack of research in this area
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid, a related compound, is metabolized by the human gut microbiome . The metabolism of benzoic acid involves several enzymes and proteins, including those involved in the aerobic and anaerobic pathways of benzoate catabolism
Cellular Effects
The cellular effects of Methyl 3-(methylcarbamoyl)benzoate are currently unknown. Related compounds such as Methyl 3,4-Dihydroxybenzoate have been shown to have effects on various types of cells. For example, it has been found to prevent neurodegenerative diseases (NDDs) and has been shown to permeate the blood-brain barrier (BBB) and be rapidly distributed to all organs .
Molecular Mechanism
Benzoic acid, a related compound, is known to undergo reactions at the benzylic position, which can involve either SN1 or SN2 mechanisms
Temporal Effects in Laboratory Settings
It has been observed that the emission of methyl benzoate, a related compound, in certain plants is flower-specific and developmentally regulated .
Dosage Effects in Animal Models
Related compounds such as Methyl 3,4-Dihydroxybenzoate have been studied in mice, and it was found that the pharmacokinetic characteristics of this compound include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .
Metabolic Pathways
Benzoate, a related compound, is known to be metabolized by the human gut microbiome through both aerobic and anaerobic pathways .
Transport and Distribution
It has been found that Methyl 3,4-Dihydroxybenzoate, a related compound, permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs .
Subcellular Localization
The enzyme responsible for the biosynthesis of methyl benzoate, a related compound, has been found to be a cytosolic enzyme, suggesting a cytosolic location for the biosynthesis of methyl benzoate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(methylcarbamoyl)benzoate can be synthesized through several methods. One common method involves the reaction of methyl isophthalate with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is typically carried out in a solvent like dichloromethane at room temperature, followed by refluxing for about 90 minutes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylcarbamoyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methylcarbamoyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: The major product is 3-(methylcarbamoyl)benzoic acid.
Reduction: The major product is 3-(methylamino)benzoic acid.
Scientific Research Applications
Methyl 3-(methylcarbamoyl)benzoate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methylamino)benzoate
- Methyl 3-(carbamoyl)benzoate
- Methyl 3-(aminocarbonyl)benzoate
Uniqueness
Methyl 3-(methylcarbamoyl)benzoate is unique due to the presence of the methylcarbamoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry .
Properties
IUPAC Name |
methyl 3-(methylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-9(12)7-4-3-5-8(6-7)10(13)14-2/h3-6H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIDWINLPJYINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2931369.png)

![4-Methyl-1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B2931372.png)


![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-1-carbonyl)piperazine](/img/structure/B2931378.png)
![N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2931379.png)
![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2931381.png)

![Ethyl 2-(6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2931386.png)
![3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2931387.png)

![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2931391.png)
![6-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2931392.png)
